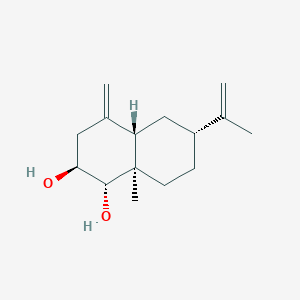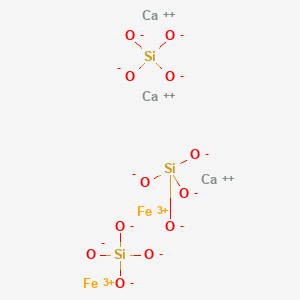![molecular formula C27H19NO4 B13435512 [Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate](/img/structure/B13435512.png)
[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate is an organic compound with the molecular formula C27H19NO4 It is known for its complex structure, which includes a cyano group, phenoxy groups, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate typically involves the reaction of 3-phenoxybenzoyl chloride with acetone cyanohydrin in the presence of a base such as triethylamine (Et3N) in anhydrous ether (Et2O). The reaction is carried out at room temperature (20-25°C) with vigorous stirring for about an hour. The yield of the product is generally high, around 90-95% .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted phenoxy derivatives.
Applications De Recherche Scientifique
[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of [Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate involves its interaction with specific molecular targets. For instance, as a PPARγ agonist, it binds to the PPARγ receptor, activating it and leading to the regulation of genes involved in glucose and lipid metabolism . This activation can result in improved insulin sensitivity and reduced inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cypermethrin: A synthetic pyrethroid used as an insecticide.
2-Cyanoprop-2-yl 3-phenoxybenzoate: Another derivative with similar structural features and biological activities.
Uniqueness
[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a PPARγ agonist sets it apart from other similar compounds, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C27H19NO4 |
|---|---|
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
[cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate |
InChI |
InChI=1S/C27H19NO4/c28-19-26(20-9-7-15-24(17-20)30-22-11-3-1-4-12-22)32-27(29)21-10-8-16-25(18-21)31-23-13-5-2-6-14-23/h1-18,26H |
Clé InChI |
BNGJESMNUIMTCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)OC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


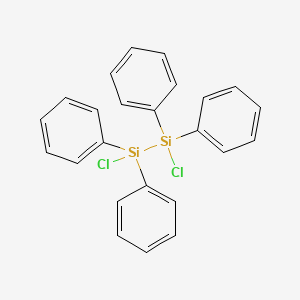


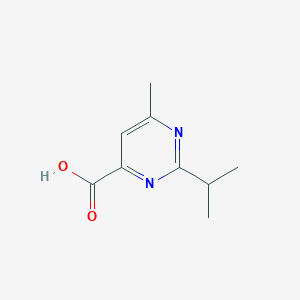


![2-Azaspiro[4.4]nonane-2-carboxamide](/img/structure/B13435470.png)


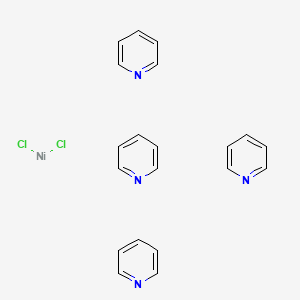

![7-[[(16E)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaen-11-yl]oxy]-N-hydroxyheptanamide](/img/structure/B13435517.png)
